![molecular formula C6H10Cl2N4S B2910341 3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride CAS No. 2470437-16-0](/img/structure/B2910341.png)
3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride
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Overview
Description
3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole hydrochloride is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. Its derivatives exhibit various biological activities and have implications in drug discovery and development. Specifically, this compound acts as a dopamine and serotonin antagonist and is used as an antipsychotic drug substance .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure. Researchers have designed and synthesized a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives. These compounds were characterized using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and mass spectrometry. The synthetic route likely includes the introduction of the chlorine atom at the 3-position of the benzothiazole ring and the attachment of the piperazine moiety .
properties
IUPAC Name |
3-chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4S.ClH/c7-5-9-6(12-10-5)11-3-1-8-2-4-11;/h8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSZXFTKAQVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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